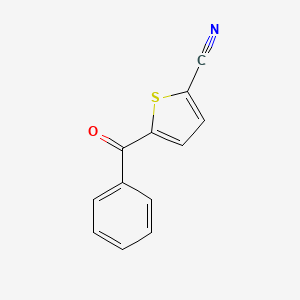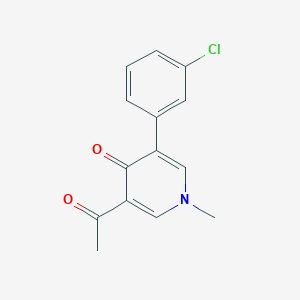![molecular formula C13H10FN3 B8599247 4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile](/img/structure/B8599247.png)
4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of osilodrostat phosphate involves several key steps, including reduction, alkylation, and saponification reactions. The starting material is an imidazole salt, which undergoes these reactions to form the final product . Industrial production methods for osilodrostat phosphate are designed to ensure high purity and yield, with careful control of reaction conditions to optimize the synthesis process .
Analyse Chemischer Reaktionen
Osilodrostat phosphate primarily undergoes inhibition reactions, targeting specific enzymes involved in steroidogenesis. The compound inhibits 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), leading to a decrease in cortisol and aldosterone synthesis . Common reagents used in these reactions include various solvents and catalysts that facilitate the inhibition process. The major products formed from these reactions are reduced levels of cortisol and aldosterone, which are beneficial for patients with Cushing’s disease .
Wissenschaftliche Forschungsanwendungen
Osilodrostat phosphate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is primarily used to treat Cushing’s disease by normalizing cortisol levels in patients who cannot undergo pituitary surgery or have not achieved remission post-surgery . Additionally, osilodrostat phosphate has been studied for its potential use in treating other conditions such as solid tumors, hypertension, and heart failure, although development for these indications was discontinued . The compound’s ability to inhibit cortisol synthesis makes it a valuable tool for researchers studying the regulation of steroid hormones and their impact on various physiological processes .
Wirkmechanismus
Osilodrostat phosphate exerts its effects by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol biosynthesis . By blocking this enzyme, osilodrostat phosphate reduces the production of cortisol, leading to lower circulating cortisol levels . This inhibition also affects the feedback mechanism involving adrenocorticotropic hormone (ACTH), further regulating cortisol synthesis . The compound also inhibits aldosterone synthase (CYP11B2), impacting aldosterone production and contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Osilodrostat phosphate is unique in its dual inhibition of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), making it a potent and selective inhibitor of cortisol and aldosterone synthesis . Similar compounds include metyrapone and ketoconazole, which also inhibit cortisol synthesis but with different mechanisms and selectivity profiles . Metyrapone primarily inhibits 11β-hydroxylase, while ketoconazole inhibits multiple enzymes in the steroidogenesis pathway. Osilodrostat phosphate’s specificity and potency make it a valuable therapeutic option for patients with Cushing’s disease .
Eigenschaften
Molekularformel |
C13H10FN3 |
|---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m0/s1 |
InChI-Schlüssel |
USUZGMWDZDXMDG-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CC2=CN=CN2[C@@H]1C3=C(C=C(C=C3)C#N)F |
Kanonische SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8599236.png)
![9-(2-(1H-Imidazol-1-yl)ethoxy)-3-azaspiro[5.5]undecane](/img/structure/B8599239.png)





